3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of the core structure: Introduction of the hydroxyphenyl, methylbutoxyphenyl, and phenylethyl groups can be carried out through various substitution reactions, often using reagents like alkyl halides, phenols, and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or the phenyl groups.
Substitution: Various substitution reactions can occur at the phenyl rings or the pyrrolo[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides, phenols.
Major Products
Oxidation products: Quinones, hydroxyquinones.
Reduction products: Reduced pyrrolo[3,4-c]pyrazole derivatives.
Substitution products: Various substituted phenyl and pyrrolo[3,4-c]pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Discovery:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 3-HYDROXY-3-PHENYL-BUTAN-2-ONE
- 4-HYDROXY-4-(2-NITRO-PHENYL)-BUTAN-2-ONE
Uniqueness
The unique combination of functional groups in 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and potential for diverse chemical modifications set it apart from simpler analogs.
Properties
Molecular Formula |
C30H31N3O3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C30H31N3O3/c1-20(2)16-18-36-23-12-8-11-22(19-23)29-26-27(24-13-6-7-14-25(24)34)31-32-28(26)30(35)33(29)17-15-21-9-4-3-5-10-21/h3-14,19-20,29,34H,15-18H2,1-2H3,(H,31,32) |
InChI Key |
IWXDXCWKMQFHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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